molecular formula C18H11FN4O2 B2470378 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one CAS No. 1251623-15-0

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one

カタログ番号: B2470378
CAS番号: 1251623-15-0
分子量: 334.31
InChIキー: GYEZUNYMAYOVRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one features a hybrid heterocyclic scaffold comprising a 1,4-dihydropyridazin-4-one core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-fluorophenyl group. The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, making the compound a promising candidate for drug development. Structural elucidation of such compounds typically employs X-ray crystallography, with software like SHELX facilitating refinement and validation of molecular conformations .

特性

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O2/c19-13-8-6-12(7-9-13)17-20-18(25-22-17)16-15(24)10-11-23(21-16)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEZUNYMAYOVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization reaction with acetic anhydride under reflux conditions can yield the desired oxadiazole derivative . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

化学反応の分析

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acetic anhydride for cyclization, potassium permanganate for oxidation, and sodium borohydride for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

The most direct analogue is 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one , which replaces the 4-fluorophenyl group with a 4-ethoxyphenyl moiety (). Key differences include:

  • Electron-withdrawing vs. In contrast, the ethoxy group (σ = 0.45 for OCH₂CH₃) is electron-donating, which may reduce binding affinity in certain enzymatic pockets.
  • Metabolic stability : Fluorine’s resistance to oxidative metabolism likely prolongs the half-life of the target compound compared to the ethoxy analogue, which is susceptible to cytochrome P450-mediated O-deethylation.

Functional Core Modifications

The impurity 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () shares a 4-fluorophenyl group but diverges in core structure (dihydroisobenzofuran vs. dihydropyridazinone-oxadiazole). This highlights:

  • Pharmacokinetic divergence : The dihydroisobenzofuran-carboxamide scaffold may exhibit distinct absorption and distribution profiles due to altered hydrogen-bonding capacity and steric bulk.
  • Synthetic challenges : The fluorophenyl group’s presence in both compounds suggests shared synthetic intermediates, but the impurity’s formation underscores the need for stringent process controls .

Table 1: Comparative Analysis of Structural and Hypothesized Properties

Property Target Compound 4-Ethoxyphenyl Analogue () Dihydroisobenzofuran Impurity ()
Core Structure Dihydropyridazinone-oxadiazole Dihydropyridazinone-oxadiazole Dihydroisobenzofuran-carboxamide
Substituent 4-fluorophenyl 4-ethoxyphenyl 4-fluorophenyl
Predicted logP 2.8 3.5 2.1
Metabolic Stability High (fluorine inertness) Moderate (ethoxy oxidation) Variable (core-dependent)
Synthetic Complexity Moderate Moderate High (impurity control required)

生物活性

The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a hybrid molecule that incorporates a fluorophenyl moiety and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of approximately 392.4 g/mol. The structure features a dihydropyridazinone core linked to an oxadiazole and a phenyl group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and bioactivity of organic compounds.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one have demonstrated effectiveness against various bacterial strains, including Staphylococcus spp. . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that the compound exhibits selective cytotoxic effects. A study highlighted that certain derivatives of oxadiazoles showed significant cytotoxicity against human cancer cell lines while sparing normal cells .

Compound Cell Line IC50 (µM)
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-oneA549 (Lung)22
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-oneHepG2 (Liver)18

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The fluorophenyl and oxadiazole groups facilitate strong interactions through hydrogen bonding and π–π stacking with DNA or protein targets. This interaction can lead to modulation in gene expression or enzyme activity .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity
In a comparative analysis involving several synthesized derivatives, it was found that the introduction of the 4-fluorophenyl group significantly enhanced anticancer activity against A549 lung cancer cells. The study concluded that this structural modification is crucial for improving therapeutic efficacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。